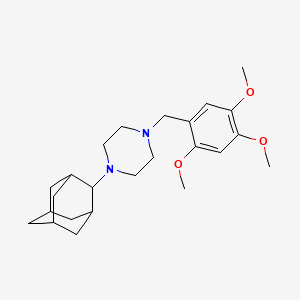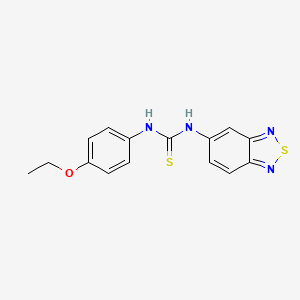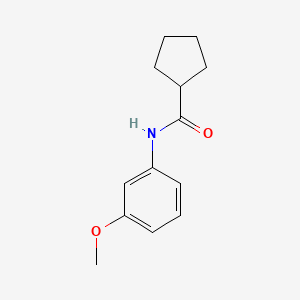
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EMPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
EMPG works by inhibiting the activity of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which, in turn, enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been found to improve cognitive function and mood.
Biochemical and Physiological Effects:
EMPG has been found to have several biochemical and physiological effects. It enhances the activity of NMDA receptors, which play a crucial role in the regulation of cognitive function and mood. It also increases the concentration of glycine in the synaptic cleft, which has been found to improve cognitive function and mood. Additionally, EMPG has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EMPG has several advantages for lab experiments. It is a potent and selective inhibitor of glycine transporters, which makes it an ideal tool for studying the role of glycine transporters in various diseases. It also has a high affinity for glycine transporters, which allows for precise control of its concentration in the synaptic cleft. However, EMPG has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex, which makes it challenging to study.
将来の方向性
There are several future directions for the study of EMPG. One potential direction is to investigate its therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of EMPG and its potential side effects.
合成法
EMPG can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinemethanol, followed by the addition of methylsulfonyl chloride and glycine methyl ester hydrochloride. The final product is obtained after purification and isolation steps.
科学的研究の応用
EMPG has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit glycine transporters has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the regulation of cognitive function and mood.
特性
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-7-9-16(10-8-14)20(24(2,22)23)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQMZWZNCIWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)
![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

![2-methoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5821058.png)


![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
